2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a complex aromatic structure with multiple halogen substitutions, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding halogenated phenyl compound with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound would follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The halogen atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Ligands: Triphenylphosphine or similar compounds to stabilize the catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it invaluable in constructing aromatic systems.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its reactivity in forming carbon-carbon bonds. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to another molecule, forming a new bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: A structurally similar compound with fewer halogen substitutions.
Uniqueness
The unique combination of halogen substitutions in 2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances its reactivity and specificity in chemical reactions, making it a valuable compound for specialized synthetic applications.
Properties
IUPAC Name |
2-(5-bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrClFO2/c1-7-10(16)9(15)6-8(11(7)17)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWNAJMQLOWIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrClFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.43 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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